2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
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Overview
Description
“2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” is a chemical compound with the molecular formula C16H9Cl2NO4 . It is used for research purposes.
Synthesis Analysis
The synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, a similar compound was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 350.15. More detailed properties like melting point, NMR data, etc., are not available in the current resources.Scientific Research Applications
Chemical and Biological Properties
Coumarins, including the specific compound 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide, have been extensively studied for their diverse physical, chemical, and biological properties. Hydroxycoumarins, a class to which this compound belongs, are notable for their significant chemical, photochemical, and biological properties. These compounds are synthesized through various methods, primarily using salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting compounds. Their reactivity has led to the development of many heterocyclic compounds, including pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives, among others. The biological activities explored include applications in genetics, pharmacology, and microbiology, highlighting their versatility in scientific research applications (Yoda, 2020).
Synthetic Methodologies
The synthesis of chromen-6-ones, which are structurally related to the compound , has been reviewed to highlight the importance of these core structures in secondary metabolites with considerable pharmacological significance. Techniques such as the Suzuki coupling reactions and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers) have been emphasized. These methodologies underscore the synthetic accessibility of complex coumarin derivatives and their potential for extensive pharmacological applications (Mazimba, 2016).
Biological Applications
Research into the anticancer properties of various compounds synthesized in the laboratory, including 3-styrylchromones and 3-styryl-2H-chromenes, indicates the high tumor specificity and low keratinocyte toxicity of these compounds. Such studies provide insight into the potential medical applications of complex coumarin derivatives, including the compound of interest, in oncology (Sugita et al., 2017).
Antioxidant Properties
Coumarins are known for their antioxidant capabilities, which are critical for neutralizing active oxygen species and interrupting free radical processes that lead to cell impairment and disease. The presence of a double bond, a carbonyl group in the chromone, and specific hydroxyl groups are pivotal for the radical scavenging activity. This property is vital for developing treatments for diseases caused by oxidative stress, providing a broad spectrum of potential therapeutic applications (Yadav et al., 2014).
Future Directions
The future directions for research on this compound could involve exploring its potential biological and pharmacological activities, given the known activities of coumarin derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
Properties
IUPAC Name |
2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWFOQLQYYPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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